molecular formula C13H17Cl2N3 B13517475 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B13517475
M. Wt: 286.20 g/mol
InChI Key: PTZRPYQSDGQHAD-UHFFFAOYSA-N
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Description

3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a chemical compound that belongs to the imidazo[1,2-a]pyrazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired imidazo[1,2-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide (OH⁻) or amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a scaffold for developing new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
  • N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]

Uniqueness

3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17Cl2N3

Molecular Weight

286.20 g/mol

IUPAC Name

3-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)8-12-9-15-13-10-14-6-7-16(12)13;;/h1-5,9,14H,6-8,10H2;2*1H

InChI Key

PTZRPYQSDGQHAD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2CC3=CC=CC=C3)CN1.Cl.Cl

Origin of Product

United States

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